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Bicyclo[4.3.2]undeca-7,10-diene

Cat. No.: B14478891
CAS No.: 65850-84-2
M. Wt: 148.24 g/mol
InChI Key: ARCCMWMRHUABEL-UHFFFAOYSA-N
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Description

Bicyclo[4.3.2]undeca-7,10-diene is a synthetically intriguing bicyclic hydrocarbon that serves as a valuable intermediate in advanced organic chemistry and materials science research. This compound belongs to a class of bridged bicyclic structures known for their unique three-dimensional geometry and strain, which can influence both their reactivity and physical properties. Researchers value such frameworks as core structures for developing novel pharmacologically active compounds and complex natural product analogs. While specific biological data for this compound is not yet reported in the literature, structurally related bicyclic and polycyclic systems have demonstrated significant potential in medicinal chemistry. For instance, certain substituted bicyclo[4.3.1]decatrienes and tricyclo[4.2.2.0²,⁵]decenes have shown pronounced cytotoxic and antitumor activities in vitro, with some exhibiting inhibitory concentrations (IC₅₀) in the low micromolar range against various human tumor cell lines . This makes the exploration of novel bicyclic systems like Bicyclo[4.3.2]undecadiene a promising area for the discovery of new anticancer agents. The molecular framework of this compound also makes it a candidate for studying rearrangement reactions, which are fundamental in synthetic methodology. Research on other bicyclic alkenes, such as 7-substituted norbornadienes, has revealed novel anion-induced rearrangements that lead to valuable tropyl derivatives . Similarly, the unsaturated system of this compound could be leveraged as a substrate in metal-catalyzed cycloadditions or skeletal rearrangements to access other complex, carbocyclic structures that are difficult to synthesize by conventional means . Intended Use and Disclaimer This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption. The buyer assumes all responsibility for confirming the identity and purity of the product and for its safe handling and use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16 B14478891 Bicyclo[4.3.2]undeca-7,10-diene CAS No. 65850-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65850-84-2

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

bicyclo[4.3.2]undeca-7,10-diene

InChI

InChI=1S/C11H16/c1-2-5-11-7-3-6-10(4-1)8-9-11/h3,6,8-11H,1-2,4-5,7H2

InChI Key

ARCCMWMRHUABEL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C=CCC(C1)C=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 4.3.2 Undeca 7,10 Diene and Its Analogues

Retrosynthetic Analysis for Bicyclo[4.3.2]undeca-7,10-diene Scaffolds

A retrosynthetic analysis of the this compound scaffold reveals several strategic disconnections. The most prominent approach involves a [4+2] cycloaddition (Diels-Alder reaction) as the key bond-forming step. The target molecule can be disconnected at the C7-C11 and C8-C10 bonds, leading to a cycloheptadiene and a dienophile. Alternatively, a disconnection across the C1-C9 and C6-C7 bonds suggests an intramolecular cycloaddition of a precursor containing both a diene and a dienophile within the same molecule. Another viable retrosynthetic pathway involves ring expansion or rearrangement of a more readily accessible bicyclic system, such as a bicyclo[4.2.2]decane derivative. These primary disconnection strategies form the basis for the synthetic methodologies discussed in the subsequent sections.

Cycloaddition Reaction Pathways in the Construction of Bicyclo[4.3.2] Systems

Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic systems, offering a high degree of stereocontrol and atom economy. sigmaaldrich.com The formation of the bicyclo[4.3.2]undecane skeleton often relies on these concerted or stepwise processes.

Intermolecular Diels-Alder Cycloadditions for Bicyclic Diene Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgrsc.org In the context of bicyclo[4.3.2]undecane synthesis, an intermolecular Diels-Alder reaction between a suitable cycloheptadiene and a dienophile can directly lead to the desired bicyclic framework. The reaction's efficiency is typically enhanced by using an electron-rich diene and an electron-poor dienophile. libretexts.org For instance, the reaction of a substituted cycloheptadiene with a dienophile like maleic anhydride (B1165640) would yield a bicyclo[4.3.2]undecane derivative. The stereochemistry of the resulting adduct is governed by the well-established endo rule, which favors the formation of the endo isomer as the kinetic product due to secondary orbital overlap. libretexts.orgjove.com

A notable example involves the synthesis of novel carbobicyclic nucleoside analogues where an intermolecular Diels-Alder reaction was a key step. nih.gov In this synthesis, a diene precursor was reacted with a vinyl boronate as the dienophile, which allowed for the efficient installation of a hydroxyl functionality after the cycloaddition. nih.gov

DieneDienophileProductNotes
CycloheptadieneMaleic AnhydrideBicyclo[4.3.2]undec-8-ene-10,12-dicarboxylic anhydrideClassic example illustrating the formation of the bicyclic core.
Substituted CycloheptadieneActivated AlkyneBicyclo[4.3.2]undeca-7,9-diene derivativeLeads to a diene system within the bicyclic product.
Diene 6 (from synthesis of nucleoside analogues)Vinyl boronateAlcohol 7 (single isomer)Demonstrates the use of an activated dienophile for subsequent functionalization. nih.gov

Intramolecular Diels-Alder Cycloadditions for Bicyclo[4.3.X] Ring Systems

Intramolecular Diels-Alder (IMDA) reactions provide a powerful strategy for the synthesis of complex polycyclic systems, including the bicyclo[4.3.X] framework. In this approach, the diene and dienophile are tethered together in the same molecule. The reaction's success is often dependent on the length and nature of the tether, which influences the entropic and enthalpic factors of the transition state. The formation of the bicyclo[4.3.2] system via an IMDA reaction would require a precursor with a tether of appropriate length to facilitate the [4+2] cycloaddition. While specific examples for the direct synthesis of this compound via IMDA are not prevalent in the provided search results, the general principles of IMDA reactions are well-established for constructing related bicyclic systems. libretexts.org

Higher-Order Cycloadditions (e.g., [5+2], [6+3], [4+4]) in Bicyclic Synthesis

Higher-order cycloadditions, which involve more than six π-electrons, offer alternative pathways to bicyclic systems that are not accessible through the Diels-Alder reaction. bohrium.com

[5+2] Cycloadditions: These reactions are particularly useful for constructing seven-membered rings and bridged bicyclo[3.2.1] ring systems. researchgate.netrsc.orgrsc.org Oxidopyrylium ylide [5+2] cycloadditions have been utilized to build functionalized seven-membered rings which can be precursors to more complex bicyclic systems. researchgate.netrsc.org For instance, the reaction of an oxidopyrylium ylide with an alkene can furnish a bicyclo[3.2.1]octane skeleton, which could potentially be elaborated to a bicyclo[4.3.2] system through ring expansion.

[6+3] Cycloadditions: The palladium-catalyzed [6+3] cycloaddition of trimethylenemethane (TMM) with tropones has been shown to be a highly efficient method for synthesizing bicyclo[4.3.1]decadienes. nih.gov This methodology demonstrates the potential of higher-order cycloadditions to rapidly assemble bridged bicyclic frameworks. nih.gov

[6+4] Cycloadditions: Metal-mediated [6+4] cycloadditions have been employed to create bicyclic systems with a high degree of stereocontrol. bohrium.com These reactions can overcome the electronic constraints of typical thermal cycloadditions. iupac.org

While direct application of these higher-order cycloadditions to form the bicyclo[4.3.2]undecane skeleton is not explicitly detailed in the search results, they represent a frontier in synthetic methodology with the potential for future applications in this area.

Cycloaddition TypeReactantsProduct SkeletonReference
[5+2]Oxidopyrylium ylide + AlkeneBicyclo[3.2.1]octane researchgate.netrsc.org
[6+3]Trimethylenemethane + Tropone (B1200060)Bicyclo[4.3.1]decadiene nih.gov
[6+4]Metal-complexed Triene + DieneBicyclo[4.4.1]decane bohrium.com

Rearrangement-Based Synthetic Strategies

Rearrangement reactions offer an alternative and often elegant approach to constructing complex molecular architectures, including bicyclic systems. libretexts.org These reactions can lead to the formation of strained or otherwise difficult-to-access ring systems.

One relevant strategy is the ring rearrangement metathesis (RRM) reaction, which has been successfully used to access [5,n]-fused bicyclic systems. acs.org This method involves the rearrangement of a strained norbornene-type precursor. While not directly applied to the bicyclo[4.3.2] system in the provided results, the principle of using a rearrangement to expand or contract rings within a bicyclic framework is a powerful synthetic tool.

Another example is the acid-catalyzed rearrangement of bicyclic systems. For instance, the rearrangement of 5,6,7,8-tetrafluoro-1,4-dihydro-1-methoxy-3,9-dimethyl-1,4-ethenonaphthalene in different acidic conditions leads to various rearranged products, demonstrating the profound effect of the reaction conditions on the outcome. rsc.org Similarly, rearrangements of other bridged bicyclic systems have been studied, often involving carbocationic intermediates and leading to ring-expanded or contracted products. gla.ac.uk The synthesis of new bicyclic lactone derivatives has been achieved through interesting rearrangement products in both bromination and epoxidation reactions of cyclohexene (B86901) carboxamide derivatives. acs.org These examples highlight the potential of rearrangement reactions as a key strategy in the synthesis of complex bicyclic structures like bicyclo[4.3.2]undecane.

Oxidative Skeletal Rearrangements Leading to Bicyclo[4.3.1]decatrienes from Bicyclo[4.2.2]decatetraenes

The transformation of bicyclo[4.2.2]deca-2,4,7,9-tetraenes into the bicyclo[4.3.1]decatriene scaffold represents a significant synthetic advancement, proceeding via an oxidative skeletal rearrangement. sciforum.netresearchgate.net Research has demonstrated that the electrophilic activation of the double bonds within substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes, when treated with meta-chloroperbenzoic acid (m-CPBA), instigates this rearrangement. sciforum.netresearchgate.net This process leads to the formation of bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols in yields ranging from 76–85%. researchgate.net

The proposed mechanism for this transformation involves the initial epoxidation of one of the double bonds in the bicyclo[4.2.2]decatetraene system. This is followed by a cascade of bond migrations, ultimately resulting in the expansion of the bicyclic framework to the [4.3.1] system. The structure of the resulting bicyclic unsaturated diols has been rigorously confirmed using modern spectroscopic techniques and X-ray diffraction analysis. researchgate.net

The oxidation of these resulting diols, for instance with a chromium oxide complex with pyridine, can further furnish bicyclo[4.3.1]deca-2,4,8-triene-7,10-diones in nearly quantitative yields. researchgate.net These findings highlight a reliable method for accessing functionalized bicyclo[4.3.1]decatriene systems, which are valuable intermediates in organic synthesis.

Table 1: Oxidative Rearrangement of Substituted Bicyclo[4.2.2]deca-2,4,7,9-tetraenes

Starting Material (Substituted Bicyclo[4.2.2]deca-2,4,7,9-tetraene) Reagent Product Yield (%) Reference
Various substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes m-Chloroperbenzoic acid Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols 76-85 researchgate.net
Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diol Chromium oxide complex with pyridine Bicyclo[4.3.1]deca-2,4,8-triene-7,10-dione Quantitative researchgate.net

Anionic Acceleration of Multicenter Rearrangements in Bicyclo[4.3.2] Systems

Anionic acceleration has been identified as a key principle in promoting multicenter rearrangements within bicyclic systems, leading to the formation of complex molecular architectures. A notable example is the synthesis of bicyclo[4.3.2]undeca-2,4,8,10-tetraen-7-one, which was achieved through a process described as an anionic acceleration of a C10H10 multicenter rearrangement. acs.org This strategy leverages the increased reactivity of anionic intermediates to facilitate otherwise challenging skeletal reorganizations. The introduction of an anionic center into the molecule can lower the activation energy for sigmatropic shifts and other pericyclic reactions, thereby enabling the rearrangement to proceed under milder conditions.

Catalytic Approaches to this compound Frameworks

Transition Metal-Catalyzed Cycloadditions for Bridged Bicyclic Systems

Transition metal catalysis offers a powerful and versatile platform for the construction of bridged bicyclic systems. nih.gov These methods often involve cycloaddition reactions where the metal catalyst plays a crucial role in orchestrating the formation of multiple carbon-carbon bonds in a single step. rsc.org Various types of cycloadditions, such as [6+2], [4+2], and [2+2], have been successfully employed to synthesize complex bridged architectures. rsc.orgacs.orgresearchgate.net

For instance, rhodium-catalyzed cyclizations of bicyclic alkenes with dienylboronate esters have been developed. nih.gov These reactions are thermodynamically driven by the release of ring-strain energy from the starting bicyclic alkene. nih.gov The choice of the transition metal and ligands is critical for controlling the regio- and stereoselectivity of the cycloaddition, allowing for the synthesis of highly functionalized and structurally diverse bridged bicyclic compounds. nih.gov

Enantioselective Synthesis of Bicyclo[4.3.1]decadienes via Catalytic Cycloadditions

The development of enantioselective catalytic methods is paramount for accessing optically pure molecules. nih.gov A significant breakthrough in this area is the palladium-catalyzed enantioselective [6+3] trimethylenemethane (TMM) cycloaddition with tropones, which provides a direct route to asymmetrically substituted bicyclo[4.3.1]decadienes. nih.govnih.gov This reaction exhibits excellent levels of regio-, diastereo-, and enantiocontrol. nih.gov

The use of chiral phosphoramidite (B1245037) ligands has been instrumental in achieving high enantioselectivity in these Pd-TMM reactions. nih.gov The resulting bicyclo[4.3.1]decadiene products can undergo further transformations, such as a facile thermal sciforum.netsciforum.net sigmatropic (Cope) rearrangement, to yield asymmetric bicyclo[3.3.2]decadienes, thus expanding the synthetic utility of this methodology. nih.gov

Table 2: Enantioselective Pd-Catalyzed [6+3] TMM Cycloaddition of Tropones

Tropone Substrate TMM Donor Catalyst/Ligand Product (Bicyclo[4.3.1]decadiene) Enantiomeric Excess (ee %) Reference
4-Carboethoxy-2,4,6-cycloheptatrien-1-one Cyanosubstituted TMM Pd(OAc)2 / Chiral Phosphoramidite Substituted bicyclo[4.3.1]decadiene High nih.gov
Various tropones Cyanosubstituted TMM Palladium catalyst Variety of bicyclo[4.3.1]decadienes Excellent nih.gov

Total Synthesis Endeavors Involving this compound or its Precursors

The bicyclo[4.3.1]decadiene framework, a close analogue and potential precursor to the bicyclo[4.3.2]undecadiene system, has featured as a key structural motif in the total synthesis of complex natural products. A notable example is the concise synthesis of the core skeleton of the welwitindolinone alkaloids. bohrium.com This synthetic approach utilized a palladium-catalyzed enantioselective [6+3] trimethylenemethane cycloaddition onto a tropone nucleus to construct the requisite bicyclo[4.3.1]decadiene intermediate. bohrium.com Subsequent modifications of this cycloadduct enabled an intramolecular [4+2] cycloaddition to form the oxindole (B195798) portion and complete the core structure of the natural product family. bohrium.com

Furthermore, the total synthesis of (–)-psiguadial A, a natural product with significant biological activity, involved the formation of a bicyclo[4.3.1]decane system as a key step. researchgate.net These examples underscore the strategic importance of bicyclic frameworks, such as the bicyclo[4.3.1] and by extension the bicyclo[4.3.2] systems, as versatile building blocks in the assembly of intricate molecular architectures.

Computational and Theoretical Investigations into Bicyclo 4.3.2 Undeca 7,10 Diene Chemistry

Conformational Analysis of Bicyclo[4.3.2]undeca-7,10-diene

Computational methods, such as molecular mechanics and quantum chemical calculations, are essential tools for identifying the most stable conformers and the energy barriers between them. These calculations would typically involve a systematic search of the conformational space to locate all energy minima. The relative energies of these conformers are crucial for understanding the molecule's reactivity, as the population of each conformer at a given temperature will influence which reaction pathways are favored. For instance, in reactions such as Diels-Alder, the diene must adopt a specific s-cis conformation for the reaction to proceed. chemistrysteps.comlibretexts.org The feasibility of the this compound system to achieve the necessary geometry for such reactions would be a key aspect of its conformational analysis.

Quantum Chemical Methods (e.g., DFT) for Elucidating Reaction Mechanisms and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions involving bicyclic dienes. mdpi.commdpi.comnrel.gov These methods allow for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway. researchgate.net

For reactions involving this compound, DFT calculations can be used to:

Identify Transition State Structures: DFT can locate the geometry of the transition state, which is the highest energy point along the reaction pathway. acs.org The structure of the transition state provides crucial information about the mechanism, such as which bonds are breaking and forming.

Investigate Reaction Pathways: For complex reactions with multiple possible pathways, DFT can be used to compare the activation energies of each pathway and predict the major product. acs.org This is particularly relevant for cycloaddition reactions where issues of regioselectivity and stereoselectivity arise. chemistrysteps.com

Analyze Electronic Structure: DFT provides information about the distribution of electrons in the molecule, including molecular orbitals and charge distributions. mdpi.com This helps in understanding the electronic factors that control reactivity.

An example of the application of DFT is in the study of Diels-Alder reactions, where it can be used to rationalize the endo/exo selectivity observed in many cases. youtube.com The interaction between the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) in the transition state can be analyzed to explain the observed stereochemical outcome. chemistrysteps.comlibretexts.org

Orbital Symmetry Principles Applied to Bicyclic Diene Reactions

The principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules, are fundamental to understanding pericyclic reactions, including those involving bicyclic dienes like this compound. libretexts.org These rules predict the stereochemical outcome of concerted reactions based on the symmetry of the molecular orbitals of the reactants. libretexts.org

For a cycloaddition reaction to be "symmetry-allowed" and proceed thermally, the HOMO of one reactant must have the same symmetry as the LUMO of the other reactant, allowing for a constructive overlap of orbitals in the transition state. stereoelectronics.org

Key applications of orbital symmetry principles to bicyclic diene reactions include:

Diels-Alder Reaction: This [4π + 2π] cycloaddition is a classic example of a thermally allowed, suprafacial-suprafacial reaction. libretexts.org The HOMO of the diene and the LUMO of the dienophile have the correct symmetry for a concerted reaction to occur. stereoelectronics.orgucsb.edu The stereospecificity of the Diels-Alder reaction, where the stereochemistry of the reactants is preserved in the product, is a direct consequence of these orbital symmetry constraints. libretexts.org

[2+2] Cycloadditions: In contrast to the Diels-Alder reaction, the thermal [2π + 2π] cycloaddition is symmetry-forbidden for a suprafacial-suprafacial approach. This explains why such reactions are generally not observed under thermal conditions but can occur photochemically.

Electrocyclic Reactions: These are intramolecular pericyclic reactions that involve the formation of a sigma bond and the loss of a pi bond, or the reverse. The stereochemical course of these reactions (conrotatory or disrotatory) is governed by orbital symmetry. stereoelectronics.org

The rigid framework of a bicyclic diene can influence the feasibility of these reactions by pre-organizing the molecule into a conformation that is either favorable or unfavorable for the required orbital overlap.

Studies on Homoaromaticity and Antiaromaticity in Related Bicyclic Cations and Anions

The concept of homoaromaticity extends the principles of aromaticity to systems where a single sp³-hybridized center interrupts the cyclic conjugation. wikipedia.org Despite this break in the p-orbital overlap, these systems can still exhibit significant stabilization and the characteristic magnetic and spectroscopic properties associated with aromatic compounds. wikipedia.orginflibnet.ac.in Conversely, homoantiaromaticity describes the destabilization of a system due to a similar interrupted conjugation in a 4n electron system.

Bicyclic systems provide excellent scaffolds for studying these phenomena. The formation of cations and anions from derivatives of this compound could potentially lead to species exhibiting homoaromatic or homoantiaromatic character.

Key aspects of these studies include:

Cationic Homoaromaticity: The solvolysis of bicyclic precursors to generate carbocations is a common method for studying homoaromaticity. acs.org If the resulting cation possesses (4n+2)π electrons delocalized over a homo-conjugated system, it may exhibit enhanced stability. A well-studied example is the homotropylium cation. wikipedia.orgdalalinstitute.com Theoretical calculations are crucial for quantifying the energetic stabilization and for analyzing the degree of charge delocalization. acs.org

Anionic Homoaromaticity: The generation of carbanions, often through reduction with alkali metals, can lead to homoaromatic anions. dalalinstitute.com These species are also characterized by their enhanced stability and specific NMR spectral features. acs.orgacs.org Theoretical studies on bicyclic anions investigate the extent of stabilization and the nature of the orbital interactions. acs.org

Bicycloaromaticity: This is a related concept where through-space interactions between non-conjugated π-systems within a bicyclic framework lead to aromatic-like stabilization. acs.org

Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of Bicyclo[4.3.2]undeca-7,10-diene and its derivatives in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous assignment of stereochemistry and regiochemistry.

Detailed analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of chemical shifts for each nucleus in the molecule. In related bicyclic systems, such as derivatives of bicyclo[4.3.1]decadiene and bicyclo[4.2.1]nonadiene, the configuration and regiochemistry are often determined through two-dimensional NMR studies. nih.govacs.org For instance, techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These correlations are fundamental in piecing together the carbon skeleton and the placement of substituents.

Stereochemical relationships, such as the relative orientation of substituents, are often elucidated using the Nuclear Overhauser Effect (NOE). Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-space interactions between protons that are in close proximity, which is critical for assigning relative configurations at stereocenters. acs.org For example, in studies of bicyclo[3.3.1]nonan-9-ones, NOE data was crucial in confirming a chair-boat conformation. researchgate.net The magnitude of coupling constants (J-values) in ¹H NMR also provides vital information about dihedral angles between adjacent protons, further aiding in conformational analysis.

Table 1: Representative ¹³C and ¹H NMR Data for a Substituted Bicyclic Diene System Data is representative of bicyclic diene systems and illustrates typical chemical shift ranges. Data for 2-{7-[(E)-Phenylmethylidene]bicyclo[4.2.1]nona-2,4-dien-9-yl}cyclohexanone. acs.org

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity / Coupling
C=O214.0, 213.9--
C=C (diene)154.3, 153.3, 138.4, 136.66.0-6.5m
C (aryl)135.2, 134.6, 128.17.2-7.4m
CH (bridgehead)49.9, 49.8, 49.7, 49.42.5-3.5m
CH₂44.9, 44.1, 42.8, 40.91.5-2.2m

X-ray Diffraction Analysis for Solid-State Structures and Absolute Configuration

While NMR provides the structure in solution, X-ray diffraction analysis offers an unambiguous determination of the molecular structure in the solid state. This technique is the gold standard for establishing the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. d-nb.infosci-hub.se

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined with high accuracy. This reveals exact bond lengths, bond angles, and torsional angles, providing a definitive three-dimensional model of the molecule as it exists in the crystal lattice. d-nb.info

For chiral compounds like derivatives of this compound, anomalous dispersion techniques (the Bijvoet method) can be used to determine the absolute stereochemistry without the need for a chiral reference. db-thueringen.de Alternatively, the absolute configuration can be determined by co-crystallizing the analyte with a chiral molecule of a known absolute configuration. sci-hub.se The reliability of this method makes it indispensable for validating structures proposed by other spectroscopic means and for understanding intermolecular interactions in the solid state.

Application of Other Spectroscopic Methods (e.g., IR, UV-Vis, Mass Spectrometry) in Mechanistic Studies

In conjunction with NMR and X-ray crystallography, other spectroscopic methods provide complementary information that is crucial for characterizing this compound and studying its reaction mechanisms.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com The this compound framework would exhibit characteristic absorption bands. The C-H stretching vibrations for the sp²-hybridized carbons of the double bonds would typically appear just above 3000 cm⁻¹, while the sp³ C-H stretches would be found just below 3000 cm⁻¹. youtube.com The C=C stretching vibration of the diene system would produce a signal in the 1680-1600 cm⁻¹ region. Monitoring the appearance or disappearance of specific functional group peaks (e.g., C=O, O-H) during a reaction provides direct evidence for the chemical transformation occurring. masterorganicchemistry.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for analyzing compounds with conjugated π-electron systems, such as the diene moiety in this compound. youtube.com The conjugated system allows for π → π* electronic transitions upon absorption of UV light. msu.edu The wavelength of maximum absorbance (λmax) is characteristic of the chromophore and is sensitive to the extent of conjugation and the presence of substituents. youtube.commsu.edu This technique is often used to monitor the progress of reactions that involve changes in conjugation.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. core.ac.uk The fragmentation pattern observed in the mass spectrum offers structural clues, as the molecule breaks apart in a predictable manner depending on its structure. This information can be used to distinguish between isomers and to support a proposed structure by identifying characteristic fragment ions. nist.gov For instance, in the mass spectrum of a related bicyclic ketone, the molecular ion peak [M]⁺ was observed, confirming its molecular weight. acs.org

Table 2: Summary of Other Spectroscopic Data for Characterizing Bicyclic Systems Data is representative of characteristic absorption and mass-to-charge ratio values for bicyclic diene systems.

Spectroscopic MethodFeatureTypical Value/ObservationReference
IR Spectroscopy C=C Stretch (diene)1600-1680 cm⁻¹ masterorganicchemistry.com
sp² C-H Stretch> 3000 cm⁻¹ youtube.com
sp³ C-H Stretch< 3000 cm⁻¹ youtube.com
UV-Vis Spectroscopy π → π* Transition (conjugated diene)~215-260 nm youtube.commsu.edu
Mass Spectrometry Molecular Ion Peak ([M]⁺)Corresponds to the molecular weight of the compound. acs.org
Fragmentation PatternSpecific to the bicyclic framework and any substituents. nist.gov

Scientific Literature Lacks Specific Focus on this compound

Despite a comprehensive search of available scientific literature, detailed research findings specifically centered on the chemical compound This compound are exceptionally scarce. Consequently, the construction of a thorough and informative article that strictly adheres to the requested outline focusing solely on this specific molecule is not feasible at this time.

The investigation of chemical databases and scholarly articles reveals information on the broader class of bicyclo[4.3.2]undecane derivatives and general synthetic methodologies that could theoretically be applied to form this structural framework. However, specific studies detailing the synthesis, selective functionalization, and subsequent chemical transformations of this compound itself are not prominently available.

Research in the field of bicyclic compounds often focuses on derivatives with greater synthetic utility or those that are more readily accessible. For instance, some information is available for related compounds such as:

Bicyclo[4.3.2]undec-10-ene: Studies on this related mono-unsaturated compound discuss its diastereoselective functionalization patterns, which are influenced by its rigid three-dimensional structure. It has been explored as a strategic intermediate in the synthesis of complex polycyclic natural products.

Bicyclo[4.3.2]undeca-2,4,8,10-tetraen-7-one: This more complex derivative has been synthesized, and its thermodynamic and kinetic control in intramolecular cycloadditions have been a subject of investigation.

Bicyclo[4.3.2]undecane-7,10-dione: The saturated diketone of the bicyclo[4.3.2]undecane system is documented, providing basic chemical and physical properties.

General synthetic strategies for constructing bicyclic systems, such as intramolecular Diels-Alder reactions and Cope rearrangements, are well-established in organic chemistry. masterorganicchemistry.comresearchgate.netnsf.gov These methods are often employed to create various fused and bridged ring systems. While these reactions represent potential pathways to the bicyclo[4.3.2] core, specific examples and detailed experimental conditions for the synthesis of the 7,10-diene isomer are not described in the accessed literature.

The absence of dedicated research on this compound limits the ability to provide scientifically accurate and detailed content for the requested sections on:

Synthesis and Reactivity of Functionalized Bicyclo 4.3.2 Undeca 7,10 Diene Derivatives

Future Directions and Unexplored Avenues in Bicyclo 4.3.2 Undeca 7,10 Diene Research

Development of Novel and Efficient Synthetic Routes

A primary challenge in the broader application of bicyclo[4.3.2]undecane systems is the development of more efficient, versatile, and scalable synthetic routes. Current methods, while effective, often require multiple steps or specialized reagents. Future research should prioritize the creation of novel synthetic strategies.

One established route involves a chromium(0)-promoted [6π+4π] cycloaddition, which can be followed by a pinacol (B44631) rearrangement and ring cleavage to yield functionalized nine-membered carbocycles via a bicyclo[4.3.2]undecane system. researchgate.netidexlab.com Similarly, the synthesis of derivatives like bicyclo[4.3.2]undeca-2,4,8,10-tetraen-7-one has been reported, providing a foothold in this chemical space. acs.orgacs.org However, there is considerable scope for innovation.

Future synthetic efforts could focus on:

Tandem and Cascade Reactions: Designing single-pot processes that rapidly construct the bicyclic core from simpler acyclic or monocyclic precursors would represent a significant advance in efficiency.

Advanced Cycloaddition Strategies: Beyond the known [6π+4π] cycloadditions, a systematic exploration of other higher-order cycloadditions could provide new entries to this ring system. idexlab.com

Modern Synthetic Methodologies: The application of powerful techniques like ring-closing metathesis (RCM), which has proven effective for constructing other medium-sized and bicyclic rings, remains an under-explored avenue for this specific framework. researchgate.net

Asymmetric Synthesis: Developing catalytic enantioselective methods is crucial for accessing chiral bicyclo[4.3.2]undecane derivatives, which are vital for applications in total synthesis and medicinal chemistry.

Table 1: Potential Future Synthetic Strategies for Bicyclo[4.3.2]undecane Systems
Synthetic StrategyPotential AdvantageKey TransformationRelevant Precursors
Tandem AnnulationStep economy, rapid complexity generationSequential Michael addition/aldol reactionsCyclic ketones with unsaturated side chains
Intramolecular [2+2+2+1] CycloadditionFormation of multiple rings and bonds in one stepTransition-metal catalyzed cyclizationFunctionalized enediynes
Asymmetric Diels-Alder / RCMHigh stereocontrol and versatilityChiral Lewis acid catalysis followed by metathesisProchiral dienes and dienophiles
Ring ExpansionAccess from more common ring sizesTiffeneau-Demjanov or related rearrangementsSubstituted bicyclo[4.3.1]decane systems

In-depth Mechanistic Studies of Under-Explored Rearrangements

The bicyclo[4.3.2]undecane skeleton is implicated in several intriguing molecular rearrangements, yet detailed mechanistic understanding is often lacking. For instance, a bicyclo[4.3.2]-undeca-2,4,7,10-tetraene has been identified as an intermediate in a cascade of thermal rearrangements, but the kinetics of its isomerization were the primary focus. researchgate.net Photochemical reactions of related bicyclic systems, such as bicyclo[2.2.2]oct-5-en-2-ones, are known to produce deep-seated rearrangements, suggesting that the photochemistry of the bicyclo[4.3.2]undecadiene system could be similarly rich. beilstein-journals.org

Future research should be directed towards:

Comprehensive Mechanistic Elucidation: Combining experimental studies (kinetics, isotope labeling, trapping experiments) with high-level computational analysis to map the potential energy surfaces of known and potential rearrangements.

Substituent Effects: A systematic investigation into how the placement and electronic nature of substituents on the bicyclo[4.3.2]undecane framework influence the pathways and products of thermal and photochemical rearrangements.

Exploring Novel Isomerizations: Subjecting bicyclo[4.3.2]undeca-7,10-diene and its derivatives to a wide range of conditions (thermal, photochemical, catalytic) to deliberately uncover and study new skeletal transformations.

Table 2: Rearrangements Involving the Bicyclo[4.3.2]undecane Skeleton
Rearrangement TypeKnown AspectUnexplored Avenue
Thermal RearrangementsFormation as an intermediate in a thermal cascade. researchgate.netDetailed mechanistic study of its own thermal stability and isomerization pathways.
Photochemical RearrangementsRich photochemistry observed in related bicyclic enones. beilstein-journals.orgSystematic investigation of the direct and sensitized photolysis of this compound.
Acid/Base Catalyzed RearrangementsPinacol-type rearrangements are known in related syntheses. researchgate.netExploration of skeletal reorganization under a wider range of catalytic conditions to access novel isomers.

Theoretical Predictions for Reactivity and Strain in Novel Bicyclo[4.3.2] Systems

Computational chemistry provides a powerful lens for understanding the structure, stability, and reactivity of strained molecules like this compound. The strain energy inherent in bridged ring systems is a critical factor governing their formation and reactivity. tu-dortmund.de Theoretical studies on related systems, such as hyperstable bridgehead alkenes, have successfully predicted their stability and reactivity, demonstrating the potential of this approach. researchgate.netresearchgate.net

Future theoretical investigations should aim to:

Quantify Strain and Aromaticity: Employ high-level computational methods, such as Density Functional Theory (DFT), to precisely calculate the ring strain energy of various bicyclo[4.3.2] systems. For unsaturated derivatives, assessing potential homoaromatic character could reveal unique electronic properties. researchgate.net

Map Reaction Pathways: Model the transition states and reaction coordinates for potential transformations, such as cycloadditions, rearrangements, and functionalizations. This can predict the feasibility of new reactions and explain observed selectivities.

In Silico Design: Computationally screen libraries of virtual bicyclo[4.3.2]undecane derivatives to identify candidates with tailored electronic properties, strain energies, or specific reactivity patterns for subsequent synthetic targeting.

Table 3: Key Parameters for Theoretical Investigation of Bicyclo[4.3.2] Systems
ParameterComputational MethodScientific Insight
Strain EnergyHomodesmotic or isodesmic reactions (DFT, G4, etc.)Predicts thermodynamic stability and influences kinetic reactivity.
Frontier Molecular Orbitals (HOMO/LUMO)DFT, HFIndicates sites of nucleophilic/electrophilic attack and predicts reactivity in pericyclic reactions.
Transition State Geometries and EnergiesTransition State Searching Algorithms (e.g., QST2/3, Berny)Determines reaction barriers, elucidates mechanisms, and predicts kinetic products.
Nucleus-Independent Chemical Shift (NICS)DFTAssesses aromaticity or anti-aromaticity in unsaturated cyclic portions of the molecule.

Exploration of New Reactivity Patterns and Chemical Transformations

Beyond its role as a synthetic intermediate, the intrinsic reactivity of the this compound scaffold is ripe for exploration. The rigid framework offers exceptional control over facial selectivity in reactions, a property that can be exploited in novel ways. smolecule.com

Future work in this area could productively focus on:

Selective Functionalization: Investigating the differential reactivity of the two double bonds within the this compound molecule. Can one be addressed selectively over the other through steric or electronic control?

Annulation Strategies: Using the bicyclo[4.3.2]undecane core as a platform to build more complex, fused, or spirocyclic architectures. acs.org The predefined stereochemistry of the scaffold can be leveraged to control the stereochemical outcome of these annulations.

Transannular Reactions: Exploring reactions that form bonds across the rings, a strategy that has been used in related bicyclo[4.3.0]nonadiene systems to create tricyclic products like brexane. osti.gov

Novel Applications: Moving beyond natural product synthesis to investigate the potential of these rigid, chiral scaffolds in fields such as materials science (e.g., as monomers for specialty polymers) or in the development of novel ligands for asymmetric catalysis.

Table 4: Potential New Chemical Transformations for Exploration
Reaction ClassSpecific GoalPotential Outcome
Selective Epoxidation/Diels-AlderDifferentiate the reactivity of the two diene olefins.Access to selectively functionalized intermediates.
Transannular CyclizationInduce bond formation between the two ring systems.Synthesis of novel tricyclic frameworks.
Ring-Opening Metathesis Polymerization (ROMP)Utilize the strain of the ring system.Creation of novel polymers with defined stereochemistry.
C-H FunctionalizationActivate and functionalize typically inert C-H bonds.Direct and efficient synthesis of complex derivatives.

Q & A

Q. How should conflicting data on the compound’s stability under UV light be addressed?

  • Methodological Answer : Conduct controlled photostability studies using monochromatic light sources (e.g., 254 nm). Compare degradation products via LC-MS and computational degradation pathway modeling (e.g., MOPAC). Replicate under inert vs. aerobic conditions to isolate oxidation effects .

Methodological Frameworks and Tools

  • Data Analysis : Use tools like Python’s SciPy for statistical validation or Gaussian for quantum mechanical modeling. Present data via Arrhenius plots or heatmaps to highlight trends .
  • Ethical Reporting : Disclose limitations (e.g., small sample sizes) and avoid overgeneralizing findings. Cite primary literature to contextualize results .

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